2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid
CAS No.: 2274754-19-5
Cat. No.: VC12004361
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2274754-19-5 |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | 2-[benzyl-(2-hydroxy-3-methylbenzoyl)amino]acetic acid |
| Standard InChI | InChI=1S/C17H17NO4/c1-12-6-5-9-14(16(12)21)17(22)18(11-15(19)20)10-13-7-3-2-4-8-13/h2-9,21H,10-11H2,1H3,(H,19,20) |
| Standard InChI Key | WAPVRGSGWLQTSJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC(=O)O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC(=O)O)O |
Introduction
2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid is a complex organic compound that belongs to the class of formamidoacetic acids. This compound is characterized by its unique structural features, including a benzyl group attached to a formamido moiety, which is further linked to a hydroxy-methylphenyl ring and an acetic acid group. Despite its specific structure, detailed information on this compound is limited in the available literature. This article aims to provide an overview of its potential properties and applications based on related compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
The chemical formula for 2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid can be deduced from its structural components:
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Benzyl group (C6H5CH2-): 7 carbon atoms, 7 hydrogen atoms
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Formamido group (HCON-): 2 carbon atoms, 2 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom
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2-Hydroxy-3-methylphenyl group (C7H7O-): 7 carbon atoms, 7 hydrogen atoms, 1 oxygen atom
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Acetic acid group (CH2COOH): 2 carbon atoms, 4 hydrogen atoms, 2 oxygen atoms
Thus, the total molecular formula is C25H26N2O4, and the molecular weight can be calculated as approximately 414.48 g/mol.
Synthesis and Preparation
The synthesis of 2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid would typically involve a multi-step process:
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Preparation of the Formamido Group: This involves reacting a benzylamine with formic acid or its derivatives.
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Attachment to the Hydroxy-Methylphenyl Group: This step requires a coupling reaction between the formamido group and the hydroxy-methylphenyl moiety, possibly using a peptide coupling reagent.
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Introduction of the Acetic Acid Group: This could involve a condensation reaction with glycine or a similar compound.
Potential Applications
While specific applications of 2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid are not well-documented, compounds with similar structures have been explored for their biological activities:
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Pharmaceutical Applications: Formamidoacetic acids and related compounds have been studied for their potential as enzyme inhibitors or receptor antagonists.
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Biological Studies: The presence of a hydroxy-methylphenyl group may confer antioxidant properties, making it interesting for studies related to oxidative stress.
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